molecular formula C30H50O B008661 (3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol CAS No. 106973-34-6

(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol

Cat. No.: B008661
CAS No.: 106973-34-6
M. Wt: 426.7 g/mol
InChI Key: HJJIKWDBPMITIM-OABUCADMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

106973-34-6

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,3aS,5aR,5bS,7aR,9S,11aR,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H50O/c1-19(2)20-9-10-21-22-11-12-24-28(6)15-14-25(31)26(3,4)23(28)13-16-30(24,8)29(22,7)18-17-27(20,21)5/h19-20,23-25,31H,9-18H2,1-8H3/t20-,23-,24+,25-,27-,28-,29-,30-/m0/s1

InChI Key

HJJIKWDBPMITIM-OABUCADMSA-N

SMILES

CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C

Isomeric SMILES

CC(C)[C@@H]1CCC2=C3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@@]4([C@]3(CC[C@@]12C)C)C)(C)C)O)C

Canonical SMILES

CC(C)C1CCC2=C3CCC4C5(CCC(C(C5CCC4(C3(CCC12C)C)C)(C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boehmrol typically involves the cyclization of squalene, a natural precursor, through a series of enzymatic or chemical reactions. The process often includes the use of strong acids or bases to facilitate the cyclization and rearrangement of the squalene molecule into the desired triterpenoid structure.

Industrial Production Methods

Industrial production of Boehmrol may involve the extraction of squalene from natural sources such as shark liver oil or plant oils, followed by chemical modification to achieve the desired structure. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Boehmrol undergoes various chemical reactions, including:

    Oxidation: Boehmrol can be oxidized to form different oxygenated derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups on Boehmrol, potentially altering its properties.

    Substitution: Substitution reactions, particularly at the hydroxyl group, can lead to the formation of various esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Acid chlorides and alkyl halides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Boehmrol, each with potentially unique properties and applications.

Scientific Research Applications

Boehmrol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex triterpenoid derivatives.

    Biology: Studied for its potential role in cell signaling and membrane structure.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of cosmetics and pharmaceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Boehmrol involves its interaction with specific molecular targets and pathways. It is believed to modulate cell signaling pathways by interacting with membrane receptors and enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and anticancer mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Betulin: Another triterpenoid with similar structural features but different biological activities.

    Lupeol: Known for its anti-inflammatory and anticancer properties, similar to Boehmrol.

    Oleanolic Acid: A triterpenoid with well-documented medicinal properties.

Uniqueness of Boehmrol

Boehmrol stands out due to its unique structural configuration and the specific biological activities it exhibits

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